molecular formula C6H8N2O2 B1426216 2(1H)-Pyrazinone, 3-ethoxy- CAS No. 1093656-66-6

2(1H)-Pyrazinone, 3-ethoxy-

Cat. No. B1426216
CAS RN: 1093656-66-6
M. Wt: 140.14 g/mol
InChI Key: BJNSGXVUMVZNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

In a study, 11 novel compounds based on vaniline and benzylidenehydrazine structure were synthesized with various substituents on phenyl aromatic ring of the molecule and evaluated as tyrosinase inhibitors .


Molecular Structure Analysis

Organic single crystals of new stilbazolium derivative, (E)-4-(3-ethoxy-2-hydroxystyryl)-1-methyl pyridinium iodide (3ETSI), was grown by slow evaporation technique . Single crystal X-ray diffraction study revealed that 3ETSI crystallizes in monoclinic crystal .


Chemical Reactions Analysis

This review provides in-depth coverage of numerous mechanisms available for the etherification process of glycerol, including alcohol solvent, olefin solvent and solvent-free routes along with products that are formed at various stages of the reaction .

Scientific Research Applications

Pharmaceutical Research

“2(1H)-Pyrazinone, 3-ethoxy-” may be used in the synthesis of various pharmaceutical compounds. For example, Schiff bases derived from similar ethoxy compounds have been synthesized and used to prepare metal complexes with potential biological activity .

Organic Synthesis

This compound could serve as a substrate in organic synthesis reactions. As an example, alcohols have been used as both substrates and solvents for the synthesis of alkoxylated derivatives in related chemical structures .

properties

IUPAC Name

3-ethoxy-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6-5(9)7-3-4-8-6/h3-4H,2H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNSGXVUMVZNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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